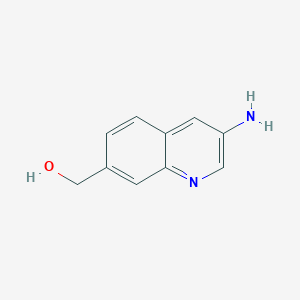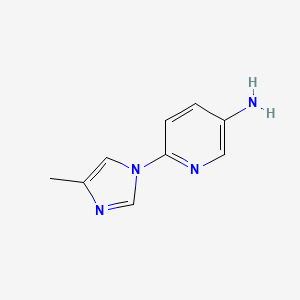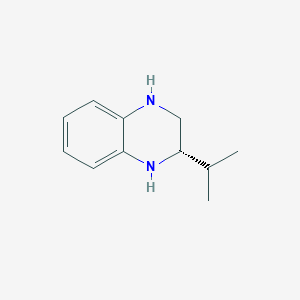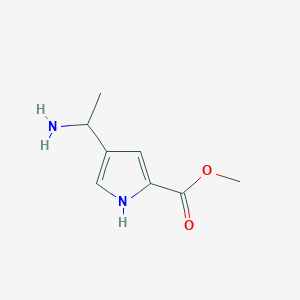
(3-Aminoquinolin-7-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Aminoquinolin-7-yl)methanol is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Aminoquinolin-7-yl)methanol typically involves the reaction of quinoline derivatives with appropriate reagentsThis can be achieved through various chemical reactions, including nucleophilic substitution and reduction reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert nitro groups to amino groups, which is a crucial step in the synthesis of this compound.
Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products: The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in medicinal chemistry and other applications .
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including malaria and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of (3-Aminoquinolin-7-yl)methanol involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, altering their activity and leading to various physiological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication and repair mechanisms .
相似化合物的比较
Quinoline: A parent compound with a similar structure but lacking the amino and methanol groups.
Chloroquine: A well-known antimalarial drug with a quinoline backbone.
Camptothecin: An anticancer agent with a quinoline-based structure.
Uniqueness: (3-Aminoquinolin-7-yl)methanol is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
属性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC 名称 |
(3-aminoquinolin-7-yl)methanol |
InChI |
InChI=1S/C10H10N2O/c11-9-4-8-2-1-7(6-13)3-10(8)12-5-9/h1-5,13H,6,11H2 |
InChI 键 |
RVRYKAOPVKOSDA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=CC(=CN=C2C=C1CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-Oxaspiro[4.6]undecan-2-one](/img/structure/B11913931.png)

![[2-(Trimethylsilyl)ethoxy]acetic acid](/img/structure/B11913943.png)




![(3-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-b]pyridin-2-yl)methanol](/img/structure/B11913978.png)


![3-Ethylimidazo[1,5-a]pyridine-1-carbonitrile](/img/structure/B11913987.png)

![2,3,6,7,8,9-Hexahydro-1H-benzo[g]indole](/img/structure/B11913997.png)
